Product packaging for 2-Methyl-2-undecen-4-one(Cat. No.:CAS No. 62485-86-3)

2-Methyl-2-undecen-4-one

Cat. No.: B14516365
CAS No.: 62485-86-3
M. Wt: 182.30 g/mol
InChI Key: JRRUNFIEUJRQEL-UHFFFAOYSA-N
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Description

2-Methyl-2-undecen-4-one is an unsaturated ketone of interest in industrial research, particularly in the development of flavors and fragrances. While specific data on this molecule is limited, its structure suggests potential for contributing unique olfactory characteristics. Researchers may explore its utility in creating or enhancing complex scent profiles, such as citrus, fruity, or waxy notes, drawing parallels to the application of related long-chain compounds like 2-methylundecanal . The mechanism of action for such compounds in olfaction typically involves interaction with olfactory receptors, where the specific arrangement of the ketone group and the branching methyl group on the unsaturated carbon chain could influence the perceived aroma quality and intensity. Research into this compound may also extend to its use as a key synthetic intermediate for accessing more complex molecular architectures in organic synthesis. This product is provided with guaranteed high purity and is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B14516365 2-Methyl-2-undecen-4-one CAS No. 62485-86-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62485-86-3

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-methylundec-2-en-4-one

InChI

InChI=1S/C12H22O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h10H,4-9H2,1-3H3

InChI Key

JRRUNFIEUJRQEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C=C(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Undecen 4 One

Derivatization Strategies for 2-Methyl-2-undecen-4-one

Modifications at the Alkene Site

The reactivity of the carbon-carbon double bond in this compound, an α,β-unsaturated ketone, allows for several chemical modifications. This trisubstituted alkene site is subject to various addition reactions, with the regioselectivity and stereoselectivity being influenced by the steric hindrance and the electronic nature of the conjugated system.

Catalytic Hydrogenation

One of the fundamental transformations of the alkene moiety in this compound is catalytic hydrogenation, which reduces the double bond to yield the corresponding saturated ketone, 2-methylundecan-4-one. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

The ease of hydrogenation is generally sensitive to the degree of substitution of the alkene, with more substituted alkenes like the one in this compound sometimes requiring more forcing conditions. organicchemistrydata.org Common heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are effective for this transformation. masterorganicchemistry.com The reaction proceeds via syn-addition of two hydrogen atoms across the double bond as they are delivered from the surface of the metal catalyst. masterorganicchemistry.com While this is generally the case, some isomerization can occur with palladium catalysts, potentially affecting the stereochemical outcome if new chiral centers are formed. masterorganicchemistry.com For tetrasubstituted olefins, which are notoriously difficult to reduce due to steric congestion, specialized catalyst systems, often involving rhodium or iridium, have been developed to achieve high conversion and enantioselectivity. neulandlabs.com

Conjugate Addition Reactions

The most significant and widely utilized reactions at the alkene site of α,β-unsaturated ketones are conjugate additions, also known as Michael additions. wikipedia.orgmasterorganicchemistry.com In this class of reactions, a nucleophile adds to the β-carbon of the unsaturated system. The electrophilicity of the β-carbon is a result of resonance with the carbonyl group.

For this compound, the β-carbon is part of a trisubstituted double bond, which can present steric hindrance to incoming nucleophiles. The choice of nucleophile and reaction conditions is therefore critical.

Organocuprates: Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft nucleophiles that are particularly effective for 1,4-addition to α,β-unsaturated ketones, even in cases where Grignard reagents would favor 1,2-addition to the carbonyl group. wikipedia.orgmasterorganicchemistry.com The reaction of an appropriate organocuprate with this compound would result in the formation of a new carbon-carbon bond at the β-position (C-3). The reactivity of cuprates can be enhanced by the addition of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or chlorotrimethylsilane (B32843) (TMSCl), which is particularly useful for sterically hindered enones. wikipedia.orgchem-station.comunige.ch

Enolates: Stabilized carbanions, such as enolates derived from β-ketoesters, malonates, or cyanoacetates, are classic Michael donors. wikipedia.org The reaction of one of these enolates with this compound would create a 1,5-dicarbonyl compound, a versatile synthetic intermediate. The stereochemistry of this addition to acyclic systems can be complex and is influenced by the geometry of the enolate and the reaction conditions. acs.org

Heteroatom Nucleophiles: Nitrogen and oxygen nucleophiles can also participate in conjugate additions, referred to as aza-Michael and oxa-Michael reactions, respectively. wikipedia.org For instance, amines can add to the β-carbon to form β-amino ketones. These reactions are often reversible and subject to thermodynamic control.

The following table summarizes various nucleophiles and general conditions applicable for the conjugate addition to this compound.

Nucleophile TypeExample ReagentActivating Agent (if needed)Product Type
OrganocuprateLithium dimethylcuprate ((CH₃)₂CuLi)TMSCl, BF₃·OEt₂β-Alkylated ketone
EnolateDiethyl malonateSodium ethoxide (NaOEt)1,5-Dicarbonyl adduct
AminePiperidineNone (or mild acid catalyst)β-Amino ketone
ThiolThiophenolBase (e.g., triethylamine)β-Thioether ketone

Synthesis of Branched Chain Analogues

The synthesis of analogues of this compound featuring additional branching in the carbon chain can be achieved through several strategic approaches, typically by employing branched starting materials in established ketone synthesis routes.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones by reacting an aldehyde with a ketone in the presence of an acid or base catalyst. numberanalytics.comnumberanalytics.com To generate branched analogues of this compound, one can utilize a branched aldehyde or a branched ketone.

Using a Branched Aldehyde: Condensation of a branched aldehyde (e.g., 2-methylpropanal or 3-methylbutanal) with 2-octanone (B155638) would introduce branching at a position corresponding to the γ-carbon or beyond in the final product after dehydration.

Using a Branched Ketone: The reaction of heptanal (B48729) with a branched ketone (e.g., 3-methyl-2-butanone) would yield an α,β-unsaturated ketone with branching adjacent to the carbonyl group.

The general scheme for synthesizing a γ-branched analogue is depicted below:

Scheme 1: Synthesis of a γ-branched analogue via Claisen-Schmidt condensation.

Modern Cross-Coupling Methodologies

Recent advances in catalysis offer more sophisticated methods for creating branched ketones. Chromium-catalyzed cross-coupling reactions have been reported for the synthesis of β-branched β,γ-unsaturated ketones from methyl ketones and cyclic ketones. nih.govacs.org This approach is noted for its high chemo- and regioselectivity, forming a single crossed aldol (B89426) product where a mixture might be expected. nih.govacs.org The resulting β,γ-unsaturated ketone could potentially be isomerized to the thermodynamically more stable α,β-conjugated system.

Grignard Reagent-Based Syntheses

Grignard reagents offer multiple pathways to construct branched ketone frameworks.

Addition to Vinylogous Esters: A one-pot synthesis of 3-substituted cyclopent-2-en-1-ones has been improved by the cerium chloride-catalyzed addition of Grignard reagents to vinylogous esters. colab.ws A similar strategy could be adapted for acyclic systems. The reaction of a branched Grignard reagent (e.g., isopropylmagnesium bromide) with a suitable vinylogous ester precursor, such as ethyl 3-methoxy-2-decenoate, could introduce a branch at the β-position. nih.govresearchgate.net

Cascade Addition to Esters: A copper-catalyzed cascade addition of vinyl Grignard reagents to carboxylic esters provides access to homoallylic ketones (γ,δ-unsaturated ketones). researchgate.net Using a branched vinyl Grignard reagent or a branched ester as the starting material would furnish a branched homoallylic ketone, which could then be isomerized to the desired branched α,β-unsaturated ketone.

The following table outlines potential strategies for synthesizing branched-chain analogues.

Synthetic StrategyKey ReagentsPosition of Branching
Claisen-Schmidt CondensationBranched aldehyde + 2-Octanoneγ, δ, etc.
Claisen-Schmidt CondensationHeptanal + Branched methyl ketoneα' (on the methyl group)
Grignard AdditionBranched Grignard reagent + Vinylogous esterβ
Cr-Catalyzed Cross-CouplingMethyl ketone + Branched cyclic ketoneβ (initially as β,γ-isomer)

Advanced Analytical Characterization of 2 Methyl 2 Undecen 4 One

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for isolating 2-Methyl-2-undecen-4-one from complex mixtures, a crucial step prior to its identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Given its molecular weight and ketone functionality, this compound is sufficiently volatile for analysis by Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID). The separation is typically achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Standard non-polar or mid-polarity columns, such as those with a 5% phenyl polysiloxane stationary phase, are effective for separating ketones and other volatile organic compounds.

For complex samples containing numerous structurally similar compounds, Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers significantly enhanced separation power. sepsolve.comwikipedia.org This technique employs two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second) connected by a modulator. sepsolve.commdpi.com This "orthogonal" separation mechanism separates co-eluting peaks from the first dimension, providing superior resolution and improved signal-to-noise ratios. researchgate.net This is particularly useful for resolving this compound from other isomeric ketones or lipid oxidation products in food and flavor analysis. wikipedia.org

Table 1. Example Gas Chromatography (GC) Parameters for this compound Analysis.
ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Oven ProgramInitial 50 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)

While GC is often preferred for volatile ketones, Liquid Chromatography (LC), particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), provides a powerful alternative, especially for less volatile analogues or when analyzing heat-sensitive samples. wikipedia.org In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgyoutube.com

The retention of this compound in an RP-HPLC system is governed by its hydrophobicity. The long heptyl side chain contributes significantly to its retention on a C18 column. The presence of the double bond and the polar carbonyl group makes it slightly less hydrophobic than its saturated analogue, 2-methyl-4-undecanone, which would generally result in a shorter retention time under identical conditions. sielc.com Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is commonly used to elute compounds with a wide range of polarities. youtube.com HPLC coupled with mass spectrometry (LC-MS) is a common configuration for the analysis of ketones in complex matrices. researchgate.net

Table 2. Example Reversed-Phase Liquid Chromatography (RP-LC) Parameters for this compound.
ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 60% B, increase to 100% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV (at ~225 nm) or Mass Spectrometry (MS)

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise chemical structure of this compound.

Mass Spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering a "fingerprint" for identification. For this compound (C₁₂H₂₂O), the molecular ion ([M]•+) peak would appear at m/z 182 in an electron ionization (EI) mass spectrum.

The fragmentation pattern is highly diagnostic. Key fragmentation pathways for α,β-unsaturated ketones include:

α-Cleavage: Breakage of the bonds adjacent to the carbonyl group. Cleavage between C4 and C5 would result in the loss of a heptyl radical (•C₇H₁₅) to form an acylium ion at m/z 83.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, which can lead to the formation of specific neutral losses and fragment ions.

Alkyl Chain Fragmentation: The long heptyl chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (CH₂), with prominent peaks corresponding to stable carbocations (e.g., m/z 43, 57, 71). chemguide.co.uklibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This capability is critical for distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 3. Predicted Key Mass Fragments for this compound (C₁₂H₂₂O, Exact Mass: 182.1671).
m/z (Nominal)Predicted Ion FormulaPredicted Exact MassPossible Origin
182[C₁₂H₂₂O]•+182.1671Molecular Ion
167[C₁₁H₁₉O]+167.1436[M - CH₃]⁺
111[C₇H₁₁O]+111.0810[M - C₅H₁₁]⁺ (Cleavage of alkyl chain)
83[C₅H₇O]+83.0497α-Cleavage [M - C₇H₁₅]⁺
57[C₄H₉]+57.0704Butyl cation from alkyl chain
43[C₃H₇]+43.0548Propyl cation from alkyl chain

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. Key expected resonances include:

A signal for the vinylic proton at C3, likely appearing as a triplet in the range of δ 6.0-6.8 ppm.

Two singlets for the non-equivalent methyl groups at C2 and C1, appearing in the δ 1.8-2.3 ppm range.

A triplet for the methylene (B1212753) protons at C5 (α to the carbonyl), deshielded to approximately δ 2.5 ppm. orgchemboulder.com

A complex multiplet for the remaining methylene protons of the heptyl chain (C6-C10) between δ 1.2-1.6 ppm.

A triplet for the terminal methyl group (C11) around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. For α,β-unsaturated ketones, the carbonyl carbon is typically found in the δ 190-200 ppm region. libretexts.org The olefinic carbons (C2 and C3) would appear between δ 125-160 ppm. netlify.app The remaining aliphatic carbons would resonate upfield, with the methylene carbon α to the carbonyl (C5) appearing around δ 40-50 ppm and the other alkyl carbons between δ 14-35 ppm.

Table 4. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionAtomPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
C1CH₃~2.1 (s)~20-25
C2C-~130-140
C2-CH₃CH₃~1.9 (s)~25-30
C3CH~6.5 (t)~140-150
C4C=O-~198
C5CH₂~2.5 (t)~40-45
C6-C10CH₂1.2-1.6 (m)~22-32
C11CH₃~0.9 (t)~14

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound, the most characteristic absorption bands in the IR spectrum are due to the conjugated carbonyl system. orgchemboulder.com

The key diagnostic peaks are:

A strong, sharp absorption band for the C=O stretching vibration, which is shifted to a lower wavenumber due to conjugation with the double bond, typically appearing in the range of 1685–1665 cm⁻¹. libretexts.orgorgchemboulder.compressbooks.pub

A medium intensity band for the C=C stretching vibration, usually found in the 1640–1620 cm⁻¹ region.

C-H stretching vibrations from the sp² vinylic C-H and the various sp³ C-H bonds of the alkyl and methyl groups, appearing just above and below 3000 cm⁻¹, respectively. pressbooks.pub

C-H bending vibrations for the methylene and methyl groups in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 5. Characteristic FTIR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibration TypeIntensity
~3030=C-H Stretch (Vinylic)Medium
2960-2850-C-H Stretch (Aliphatic)Strong
~1675C=O Stretch (Conjugated Ketone)Strong
~1630C=C Stretch (Alkene)Medium
~1465-CH₂- Bend (Scissoring)Medium
~1375-CH₃ Bend (Symmetric)Medium

Emerging Analytical Methods for this compound Analysis

Recent advancements in analytical instrumentation have led to the development of powerful tools for the characterization of volatile and semi-volatile compounds, including this compound. These methods provide enhanced selectivity and sensitivity, and in some cases, offer real-time analysis, which is invaluable for process monitoring and quality control in the food industry.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique for the analysis of complex volatile mixtures, such as those found in food and beverages. mdpi.com By employing two columns with different stationary phases, GCxGC provides a significantly higher peak capacity and resolution compared to conventional one-dimensional GC. mdpi.com This enhanced separation capability is particularly beneficial for isolating target analytes like this compound from a complex matrix of other lipid oxidation products, such as aldehydes and other ketones. mdpi.comnih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS allows for the confident identification and quantification of trace-level compounds. nih.gov This technique has been successfully applied to characterize the volatile profiles of various edible oils, which are matrices where this compound can be present as an off-flavor compound. spectroscopyonline.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique that allows for the direct analysis of volatile compounds in air or headspace without the need for sample preparation or chromatographic separation. nih.govtheanalyticalscientist.com SIFT-MS utilizes soft chemical ionization with multiple reagent ions (H3O+, NO+, and O2+) to selectively ionize and quantify a wide range of volatile organic compounds. nih.gov This technique is particularly well-suited for monitoring the formation of lipid oxidation products, including ketones, in real-time. nih.govsyft.com The rapid and high-throughput nature of SIFT-MS makes it an ideal tool for quality control applications in the food industry, such as screening for rancidity in edible oils. theanalyticalscientist.comsyft.com While specific studies focusing solely on this compound are limited, the proven capability of SIFT-MS in detecting various aldehydes and ketones resulting from lipid oxidation suggests its strong potential for the rapid and sensitive analysis of this compound. nih.govsyft.com

Proton Transfer Reaction Mass Spectrometry (PTR-MS)

Similar to SIFT-MS, Proton Transfer Reaction Mass Spectrometry (PTR-MS) is another direct injection mass spectrometry technique that provides real-time, high-sensitivity detection of volatile organic compounds. unimi.itnih.gov PTR-MS typically uses H3O+ as the reagent ion to protonate analytes with a proton affinity higher than water. nih.gov This soft ionization method minimizes fragmentation, simplifying the resulting mass spectra. unimi.it The coupling of PTR with a time-of-flight mass spectrometer (PTR-TOF-MS) further enhances its capabilities by providing high mass resolution, allowing for the separation of isobaric compounds. researchgate.net PTR-MS has been effectively used to monitor the evolution of volatile compounds during food processing and storage, including the formation of off-flavors in dairy products and the oxidation of milk. unimi.itresearchgate.net Given its success in tracking lipid oxidation markers, PTR-MS is a promising tool for the real-time monitoring of this compound in various food matrices.

Electronic Nose Technology

Table 1: Comparison of Emerging Analytical Methods for this compound Analysis
Analytical MethodPrinciple of OperationKey Advantages for this compound AnalysisTypical Applications
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS)Separation of volatile compounds on two sequential columns with different stationary phases, followed by mass spectrometric detection.- High peak capacity and resolution for complex matrices.
  • Enhanced sensitivity for trace-level detection.
  • Confident compound identification through mass spectral data.
  • - Detailed volatile profiling of edible oils.
  • Characterization of off-flavors in food products.
  • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Soft chemical ionization of volatile compounds in real-time using multiple reagent ions, followed by mass spectrometric detection.- Real-time, high-throughput analysis.
  • No sample preparation required.
  • High sensitivity for volatile organic compounds.
  • - Rapid quality control of edible oils.
  • Monitoring of lipid oxidation in food products.
  • Proton Transfer Reaction Mass Spectrometry (PTR-MS)Soft ionization of volatile compounds via proton transfer from H3O+ ions, allowing for real-time detection by mass spectrometry.- Real-time monitoring of dynamic processes.
  • High sensitivity and minimal fragmentation.
  • High mass resolution with TOF analyzer.
  • - Monitoring off-flavor formation in dairy products.
  • Real-time analysis of food processing.
  • Electronic NoseAn array of chemical sensors provides a characteristic response pattern ("fingerprint") to a sample's volatile profile.- Rapid and non-destructive screening.
  • Effective for quality control and classification.
  • Can be trained to recognize specific off-odors.
  • - Detection of rancidity in edible oils.
  • Quality assessment of stored food products.
  • Investigation of Biological Activities and Molecular Mechanisms of 2 Methyl 2 Undecen 4 One

    Interactions with Biological Macromolecules and Pathways

    The biological effects of 2-Methyl-2-undecen-4-one at a molecular level are rooted in its chemical structure, particularly the α,β-unsaturated carbonyl system. This arrangement creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack, which governs its interactions with key biological macromolecules.

    Enzyme Modulation and Inhibitory Kinetics

    The primary mechanism by which α,β-unsaturated carbonyl compounds interact with enzymes is through covalent modification, specifically via a Michael addition reaction. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The electrophilic β-carbon of the ketone is a "Michael acceptor" that readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues within enzyme active sites or allosteric sites. nih.govresearchgate.netnih.gov

    This covalent bond formation can lead to conformational changes in the enzyme, disrupting its catalytic function and resulting in inhibition. nih.govresearchgate.net The reaction can be either reversible or irreversible, depending on the reaction energy and the stability of the resulting covalent adduct. nih.gov Computational studies on substituted α,β-unsaturated systems suggest that substituents on the carbon double bond, such as the methyl group in this compound, can decrease the reactivity of the compound compared to unsubstituted analogues. nih.gov While this mechanism of enzyme inhibition is well-established for this class of compounds, specific inhibitory constants (e.g., Kᵢ, IC₅₀) for this compound are not extensively documented in the scientific literature.

    Receptor Binding and Signaling Pathway Perturbation

    The same reactivity that drives enzyme inhibition also facilitates interactions with cellular receptors and signaling proteins. Certain natural lipids containing an α,β-unsaturated ketone moiety have been identified as covalent ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov These molecules bind irreversibly to a critical cysteine residue within the receptor's ligand-binding pocket, thereby activating it. nih.gov

    Furthermore, the covalent adduction to cysteine residues by Michael acceptors can perturb critical signaling pathways. For example, this mechanism is known to disrupt nitric oxide (NO) signaling, as many proteins involved in this pathway are regulated by S-nitrosylation at cysteine residues. nih.gov The inhibition of the NF-κB signaling pathway by other α,β-unsaturated ketones has also been attributed to the Michael addition of a thiol group from a key protein in the pathway. researchgate.net It is plausible that this compound could engage in similar interactions, potentially perturbing signaling cascades that are regulated by redox-sensitive cysteine residues.

    Biological Modulatory Effects in Model Systems

    The molecular interactions of this compound translate into observable modulatory effects in various biological systems, from microorganisms to complex plant-insect interactions.

    Antimicrobial Efficacy and Underlying Mechanisms of Action

    While data for this compound is scarce, studies on structurally related saturated aliphatic ketones, such as undecan-2-one and undecan-3-one, provide significant insight into its potential antimicrobial spectrum. Research indicates that these undecanones exhibit low antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. researchgate.nettermedia.pl However, they display potent fungistatic and fungicidal activity, particularly against the yeast Candida mycoderma and the mold Aspergillus niger. researchgate.nettermedia.pl

    The mechanism of action for α,β-unsaturated compounds is believed to involve multiple targets. Studies on related α,β-unsaturated aldehydes suggest they cause significant disruption of the lipid fraction of the microbial plasma membrane, compromising its integrity and leading to cell death. researchgate.netnih.gov An additional mechanism, consistent with its enzyme-inhibiting capabilities, is the reaction with sulfhydryl groups on essential microbial enzymes and proteins, a mode of action that is neutralized by the addition of excess cysteine. researchgate.net

    CompoundMicroorganismActivity Level
    Undecan-2-oneEscherichia coliLow
    Undecan-2-oneBacillus subtilisLow
    Undecan-2-oneCandida mycodermaHigh
    Undecan-2-oneAspergillus nigerHigh
    Undecan-3-oneEscherichia coliLow
    Undecan-3-oneBacillus subtilisLow
    Undecan-3-oneCandida mycodermaHigh
    Undecan-3-oneAspergillus nigerHigh

    Chemosensory Perception and Behavioral Responses

    Aliphatic ketones are a significant class of volatile organic compounds (VOCs) that mediate chemosensory perception and behavioral responses in both vertebrates and invertebrates. In mice, various aliphatic ketones present in body and urine odor act as chemosignals that convey information about age, sex, and reproductive status. oup.com For instance, the simple methyl ketone 2-heptanone (B89624) functions as a pheromone that can delay puberty in female mice. oup.com The high olfactory sensitivity of mice to these compounds, with detection thresholds in the parts-per-trillion range for some ketones, underscores their biological importance. nih.gov

    In the insect world, ketones are widely used as pheromones for signaling between members of the same species (e.g., sex and aggregation pheromones) and as kairomones, which are detected by other species, such as predators or parasitoids, to locate their prey or hosts. alfa-chemistry.comresearchgate.netnih.gov As a volatile C12 ketone, this compound fits the structural profile of a semiochemical that could elicit behavioral responses in various animal species.

    Plant-Microbe and Plant-Pest Interactions

    Plants naturally produce and release a diverse array of VOCs, including ketones, as a key component of their defense strategies. mdpi.comresearchgate.net These compounds can act directly to repel herbivorous insects and inhibit the growth of microbial pathogens. ijcmas.com They also function as airborne signals that can prime the defenses of undamaged parts of the same plant or even neighboring plants, preparing them for an impending attack. ijcmas.complantae.org

    The methyl ketone 2-undecanone (B123061), which is structurally very similar to this compound, is a well-studied example of a plant-derived protective compound. Originally identified in wild tomato plants, 2-undecanone is a potent insect repellent and fumigant. researchgate.netjustia.com It is effective against a wide range of pests, including fire ants, German cockroaches, and flour beetles. researchgate.netconfex.com Studies on the repellency of a homologous series of methyl ketones against the malaria mosquito Anopheles gambiae found that compounds with carbon chains of 11 to 15 atoms were the most effective. researchgate.net Specifically, 2-undecanone (C11) and 2-tridecanone (B165437) (C13) showed significant repellency, with the latter being comparable to the synthetic repellent DEET. researchgate.net This places this compound (a C12 ketone) squarely in the range of carbon chain length associated with high insect-repellent activity.

    Compound (Methyl Ketone)Carbon Chain LengthRepellency against Anopheles gambiae s.s.
    2-HeptanoneC7Low
    2-Octanone (B155638)C8Low
    2-NonanoneC9Low
    2-DecanoneC10Low
    2-UndecanoneC11High
    2-DodecanoneC12Moderate-High
    2-TridecanoneC13High (Comparable to DEET)
    2-PentadecanoneC15High

    Research on this compound and its Analogues Remains Limited

    SAR studies are crucial for understanding how specific functional groups and structural modifications of a molecule contribute to its biological effects. This knowledge is fundamental in the process of drug discovery and development, allowing scientists to design more potent and selective analogues. The absence of such detailed studies for this compound means that a comprehensive discussion of its pharmacophore and the specific structural requirements for its biological activity cannot be provided at this time.

    Further research, including the synthesis of a variety of analogues and their subsequent biological testing, would be necessary to elucidate the structure-activity relationships of this particular compound. Such studies would involve modifying different parts of the this compound scaffold, such as the length of the alkyl chain, the position of the double bond, and the nature of the ketone group, and then assessing the impact of these changes on its biological activity. Without this foundational research, a detailed and scientifically accurate account of its SAR remains speculative.

    Biosynthesis and Metabolic Pathways of 2 Methyl 2 Undecen 4 One

    Biotransformation and Degradation Pathways

    Specific pathways for the biotransformation and degradation of 2-Methyl-2-undecen-4-one have not been documented. As an α,β-unsaturated ketone, it belongs to a class of compounds known to be reactive. wikipedia.org In general, the microbial metabolism of ketones can occur through oxidation at the terminal methyl group or via subterminal oxidation, which may produce an acetate (B1210297) ester that is subsequently cleaved. nih.gov

    Microbial Degradation Mechanisms

    No specific microbial degradation mechanisms for this compound have been reported. Research on other α,β-unsaturated ketones has shown that microorganisms, such as the fungus Beauveria sulfurescens, are capable of reducing the carbon-carbon double bond, a common biotransformation reaction for this class of compounds. acs.org This type of reaction, known as conjugate reduction, is a potential, though unconfirmed, degradation route.

    Enzymatic Conversion and Metabolite Identification

    There are no studies identifying enzymes that convert this compound or any resulting metabolites.

    Genetic and Molecular Regulation of Biosynthetic Processes

    No information is available regarding the genetic or molecular regulation of any biosynthetic processes related to this compound.

    Gene Expression Analysis and Enzyme Characterization

    To date, no specific genes or enzymes have been definitively identified and characterized for the biosynthesis of this compound. Transcriptomic and proteomic analyses of the defensive glands of tenebrionid beetles, including Eleodes longicollis and the model organism Tribolium castaneum, have successfully identified genes involved in the production of other defensive chemicals, primarily benzoquinones. researchgate.netnih.gov

    These studies have revealed the upregulation of genes encoding enzymes such as tyrosine hydroxylase, phenoloxidases, and various cytochrome P450 monooxygenases, which are linked to the synthesis of quinone precursors from amino acids like tyrosine. nih.govresearchgate.net However, the synthesis of an aliphatic unsaturated ketone like this compound would require a different enzymatic cascade.

    It is hypothesized that the pathway could involve enzymes analogous to those in fatty acid synthesis and modification, such as:

    Polyketide Synthases (PKS): These multi-domain enzymes could assemble the carbon backbone from acetyl-CoA and malonyl-CoA precursors.

    Thioesterases: An enzyme would be required to release the completed acyl chain from the synthase complex.

    Desaturases: To introduce the double bond at the C2 position.

    Methyltransferases: To add the methyl group.

    While gene expression studies have been conducted on related beetles, the specific transcripts responsible for producing this compound have not been isolated from the broader metabolic activity of the defensive glands. mdpi.compreprints.org The table below summarizes enzymes that have been identified in the defensive glands of tenebrionid beetles for the synthesis of other compounds, illustrating the complexity of the gland's metabolic functions.

    Table 1: Enzyme Classes Implicated in Tenebrionid Beetle Defensive Gland Metabolism This table lists enzyme types identified through transcriptomics in tenebrionid defensive glands. Their specific involvement in this compound synthesis is currently unknown and remains speculative.

    Enzyme ClassPutative Function in Defensive SecretionsReference
    Tyrosine HydroxylaseSynthesis of hydroquinone (B1673460) precursors for benzoquinones nih.gov
    PhenoloxidaseOxidation of phenols in the quinone pathway nih.gov
    Cytochrome P450Synthesis of hydroquinones and n-alkanes nih.gov
    β-GlucosidaseCleavage of stored hydroquinone-glycoside conjugates nih.gov
    Acyl-CoA OxidasePotential role in fatty acid β-oxidation for precursor supply nih.gov
    Thioesterase (e.g., FadM)Potential release of fatty acid or methyl ketone precursors nih.govlbl.gov

    Synthetic Biology Approaches for Engineered Production

    There are currently no published reports detailing the synthetic biology or metabolic engineering of a microbial or plant-based system for the production of this compound. The development of such an engineered pathway is contingent upon the discovery and characterization of the specific genes and enzymes involved in its natural biosynthesis, as outlined in the previous section.

    However, the field of metabolic engineering has established successful strategies for producing structurally related, though simpler, methyl ketones in heterologous hosts like Escherichia coli. lbl.govnih.govnih.gov These approaches typically involve engineering the fatty acid β-oxidation pathway to generate and accumulate specific β-ketoacyl-CoA intermediates, which are then converted to the final methyl ketone.

    Key strategies in engineering analogous pathways include:

    Overexpression of Acyl-CoA Oxidase: Increases the flow of fatty acids into the β-oxidation cycle. nih.gov

    Overexpression of a Thioesterase: Certain thioesterases, such as FadM from E. coli, have been shown to efficiently hydrolyze β-ketoacyl-CoA thioesters, a crucial step in methyl ketone synthesis. nih.govlbl.gov

    Deletion of Competing Pathways: Knocking out genes that would otherwise divert intermediates away from the target pathway can increase final product titer. nih.gov

    Once the biosynthetic genes for this compound are identified, these established principles could be applied to develop a microbial chassis for its renewable production. The table below shows examples of engineered production of other methyl ketones, illustrating the potential of these synthetic biology approaches.

    Table 2: Examples of Engineered Production of Other Methyl Ketones This table provides reference examples of methyl ketone production in engineered microorganisms to demonstrate the potential of synthetic biology. This compound has not yet been produced via these methods.

    Target Compound(s)Host OrganismKey Genetic ModificationsTiter AchievedReference
    C11-C15 Methyl KetonesEscherichia coliOverexpression of acyl-CoA oxidase and thioesterase (FadM); deletion of fadA> 0.38 g/L nih.govnih.gov
    C11-C15 Methyl KetonesEscherichia coliBalanced overexpression of FadR and FadD; codon optimization160-fold improvement over initial strain lbl.gov
    2-KetoisovalerateCorynebacterium glutamicumDeletion of aceE and ilvE; overexpression of ilvBNCD21.8 g/L nih.gov

    Environmental Fate and Ecological Significance of 2 Methyl 2 Undecen 4 One

    Environmental Persistence and Degradation Kinetics

    The persistence of 2-Methyl-2-undecen-4-one in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic and biotic pathways, which collectively influence its environmental half-life and concentration in different environmental compartments.

    Abiotic degradation of this compound, occurring without the intervention of living organisms, is primarily driven by phototransformation and hydrolysis.

    Phototransformation: As a volatile organic compound, this compound, once in the atmosphere, is expected to undergo significant degradation initiated by photochemically generated reactive species. The principal atmospheric oxidant is the hydroxyl (OH) radical, which is highly reactive and plays a crucial role in the daytime degradation of most VOCs. acs.orgutexas.eduepa.govresearchgate.netacs.org The reaction of OH radicals with α,β-unsaturated ketones, such as this compound, is expected to proceed primarily through the addition to the carbon-carbon double bond. copernicus.org This initial reaction leads to the formation of highly reactive intermediates that can undergo further reactions, including fragmentation and oxidation, ultimately leading to the formation of smaller, more oxidized compounds and contributing to the formation of secondary organic aerosols and photochemical smog. researchgate.net The atmospheric lifetime of α,β-unsaturated ketones with respect to OH radicals is typically short, suggesting that their degradation near emission sources is likely. copernicus.org Additionally, reactions with other atmospheric oxidants like ozone (O₃) and nitrate radicals (NO₃) during both day and night can also contribute to its atmospheric removal. acs.orgcopernicus.org

    In aquatic environments, direct photolysis, where the molecule itself absorbs sunlight and undergoes a chemical change, can be a relevant degradation pathway for some α,β-unsaturated ketones. These compounds can undergo various photochemical reactions, including rearrangements and cycloadditions. stackexchange.comresearchgate.netmagadhmahilacollege.orgnih.gov Indirect photolysis, involving the reaction with photochemically produced reactive species in water, such as hydroxyl radicals, also contributes to their degradation.

    Hydrolysis: The hydrolysis of α,β-unsaturated carbonyl compounds can occur, particularly under alkaline conditions. google.com This process involves the addition of water across the carbon-carbon double bond or at the carbonyl carbon. While hydrolysis can be a degradation pathway, its significance for this compound under typical environmental pH conditions (around neutral) is likely to be limited compared to phototransformation and biodegradation. The rate of hydrolysis is influenced by pH and temperature. google.comacs.org

    Degradation PathwayEnvironmental CompartmentPrimary Reactants/ConditionsExpected Significance for this compound
    Phototransformation (Reaction with OH radicals) AtmosphereHydroxyl (OH) radicals, sunlightHigh (major degradation pathway in the atmosphere)
    Phototransformation (Reaction with O₃ and NO₃) AtmosphereOzone (O₃), Nitrate (NO₃) radicalsModerate (contributes to atmospheric removal, especially at night)
    Direct Photolysis Aquatic EnvironmentsSunlightPotentially significant, depending on light absorption properties
    Indirect Photolysis Aquatic EnvironmentsPhotochemically generated reactive species (e.g., OH radicals)Moderate
    Hydrolysis Aquatic Environments, SoilWater, pH (especially alkaline)Low to moderate (likely less significant than other pathways under typical environmental conditions)

    Biotic degradation, or biodegradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of organic compounds from soil and water. nih.gov Microorganisms possess a vast array of enzymes capable of breaking down complex organic molecules.

    The biodegradation of ketones is a well-documented process. nih.govresearchgate.net Bacteria capable of utilizing ketones as a sole carbon and energy source have been isolated from various environments. nih.govresearchgate.net The initial step in the microbial degradation of ketones often involves an enzymatic carboxylation or oxidation reaction. nih.govresearchgate.net For α,β-unsaturated ketones, the presence of the double bond introduces an additional site for microbial attack. Microorganisms can employ enzymes to saturate the double bond before proceeding with the degradation of the ketone functional group. The complete mineralization of this compound by microorganisms would ultimately lead to the formation of carbon dioxide and water. The rate and extent of biodegradation are influenced by several factors, including the concentration of the compound, the presence of a suitable microbial population, nutrient availability, temperature, pH, and oxygen levels.

    Ecological Roles and Inter-species Chemical Communication

    As a volatile organic compound, this compound has the potential to play significant roles in the chemical ecology of various ecosystems, acting as a signaling molecule in interactions between organisms.

    Volatile organic compounds are integral to the functioning of ecosystems. researchgate.net They are involved in a wide array of ecological processes, including plant-insect interactions, plant-plant communication, and defense against herbivores and pathogens. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net Plants, in particular, produce a diverse blend of VOCs that can attract pollinators, deter herbivores, and even signal to neighboring plants about potential threats. mdpi.comnih.govnih.govnih.gov Given its volatile nature, this compound, if produced by plants or insects, would contribute to the complex mixture of chemical signals present in the environment.

    The structure of this compound, an unsaturated ketone, suggests its potential to act as a semiochemical—a chemical substance that carries a message for the purpose of communication between organisms. wikipedia.orgnih.govescholarship.org Semiochemicals are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals, including allomones, kairomones, and synomones).

    Unsaturated ketones are known to function as pheromones in various insect species, mediating behaviors such as mating and aggregation. tandfonline.comresearchgate.net For example, specific unsaturated ketones have been identified as sex pheromones in certain moth species. tandfonline.comresearchgate.net It is plausible that this compound could serve a similar function in some insect species.

    Furthermore, plant volatiles, including ketones, can act as kairomones, which benefit the receiver but not the emitter. wikipedia.org For instance, herbivorous insects use specific plant volatiles to locate their host plants. nih.govresearchgate.net Conversely, these same volatiles can act as synomones, benefiting both the emitter and the receiver, by attracting predators or parasitoids of the herbivores, thus providing an indirect defense mechanism for the plant. nih.gov The interaction between plant volatiles and insect pheromones can also be synergistic, enhancing the attraction of insects to a particular source. nih.gov

    Ecological RoleType of InteractionPotential Function of this compoundExamples of Similar Compounds
    Pheromone Intraspecific Communication (e.g., between insects)Sex attractant, aggregation signal(Z)-7-Eicosen-11-one (Peach fruit moth pheromone) researchgate.net
    Kairomone Interspecific Communication (benefits receiver)Host-finding cue for herbivoresVarious plant-derived ketones attracting herbivorous insects
    Allomone Interspecific Communication (benefits emitter)Repellent to herbivoresSome plant volatiles deter feeding by non-adapted insects
    Synomone Interspecific Communication (benefits both)Attractant for predators/parasitoids of herbivoresHerbivore-induced plant volatiles that attract natural enemies
    Aroma Compound Plant-Animal InteractionsComponent of floral scent to attract pollinators, component of fruit aroma to attract seed dispersersRaspberry ketone (in raspberries), Ionones (in violets)

    Future Research Directions and Translational Perspectives for 2 Methyl 2 Undecen 4 One

    Development of Advanced Synthetic Methodologies

    Future research will likely focus on developing efficient, stereoselective, and sustainable methods for the synthesis of 2-Methyl-2-undecen-4-one. While classic methods like aldol (B89426) and Claisen-Schmidt condensations form the bedrock of α,β-unsaturated ketone synthesis, advanced methodologies could offer significant improvements in yield, purity, and environmental impact. acs.org

    Promising research avenues include:

    Catalytic Tandem Reactions: One-pot procedures that combine multiple reaction steps are highly desirable for process efficiency. A potential route for this compound could involve the tandem hydration of an appropriate alkyne followed by condensation with an aldehyde, a process that can be catalyzed by solid acids like Hβ zeolite under solvent-free conditions. rsc.org

    Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a major thrust in modern organic synthesis. Future work could adapt methods like the choline (B1196258) hydroxide-catalyzed Claisen-Schmidt condensation in water, which eliminates the need for organic solvents and complex purification techniques. acs.org

    Metal-Free Synthesis: To avoid the cost and potential toxicity of metal catalysts, developing metal-free synthetic routes is a key goal. rsc.org Acid-mediated approaches have shown success in related transformations and could be explored for the target molecule. rsc.org Recent breakthroughs in activating ketones and esters for C-H bond functionalization could also unlock novel, more direct synthetic pathways from simpler precursors. news-medical.netscripps.edu

    Enamine-Based Strategies: The Stork enamine alkylation is a classic method for C-C bond formation. Advanced strategies could involve the acylation of an enamine followed by a controlled elimination step to yield the desired α,β-unsaturated ketone with high regioselectivity. tandfonline.com

    A comparative table of potential future synthetic strategies is presented below.

    Methodology Potential Catalyst/Reagents Key Advantages Primary Research Goal
    Tandem Hydration/CondensationHβ ZeoliteSolvent-free, high atom economy. rsc.orgOptimization for long-chain aliphatic substrates.
    Aqueous Claisen-SchmidtCholine HydroxideUses water as solvent, green catalyst, simple isolation. acs.orgExploring substrate scope for non-aromatic aldehydes/ketones.
    Metal-Free HydrosulfonylationAcid-mediatedAvoids metal contamination, mild conditions. rsc.orgAdaptation for direct C=C bond formation instead of C-S.
    Enamine PathwayPyrrolidine/Morpholine EnaminesHigh regioselectivity, well-established reactivity. tandfonline.comOptimization of elimination conditions to favor the unsaturated product.
    C-H ActivationBimetallic Cu-Pd SystemsDirect functionalization of simpler ketones, high efficiency. rsc.orgDevelopment of a directed synthesis starting from a saturated ketone.

    Elucidation of Complex Biological Mechanisms

    The α,β-unsaturated ketone motif is a well-known Michael acceptor, making it reactive toward biological nucleophiles such as the thiol groups of cysteine residues in proteins. nih.govoup.comresearchgate.net This reactivity is the basis for the biological activity of many natural products and synthetic drugs. nih.govnih.gov Future research should aim to elucidate whether this compound possesses significant biological activity and to understand its mechanism of action at a molecular level.

    Key research questions to address:

    Covalent Target Identification: Does this compound form covalent adducts with specific proteins in cells? A primary focus would be on key signaling proteins involved in cellular stress response and inflammation, such as Keap1 (regulating the Nrf2 pathway) or components of the NF-κB pathway, which are common targets for Michael acceptors. nih.gov

    Modulation of Signaling Pathways: Investigating the downstream effects of potential protein modification is crucial. This would involve studying the activation or inhibition of major signaling pathways to understand the compound's cellular impact. researchgate.net

    Antimicrobial Properties: Long-chain aliphatic aldehydes and ketones can exhibit antimicrobial activity, which is often related to the balance between their hydrophilic and hydrophobic portions. core.ac.uk Research could explore the potential of this compound as an antimicrobial agent, possibly acting through membrane disruption or covalent modification of essential microbial enzymes. Aliphatic polyketones functionalized with certain groups have demonstrated significant germicide activity. nih.gov

    Innovative Applications in Chemical Biology and Material Sciences

    The unique bifunctional nature of this compound—a reactive Michael acceptor and a long hydrophobic chain—suggests several innovative applications that could be explored.

    Translational perspectives include:

    Chemical Biology Probes: The electrophilic nature of the α,β-unsaturated carbonyl group could be harnessed to design chemical probes. nih.govwikipedia.org By attaching a reporter tag (like a fluorophore or biotin), this compound derivatives could be used to identify and isolate novel protein targets that are involved in lipid signaling or metabolism, leveraging the long undecenyl chain for localization within hydrophobic cellular environments. The Michael addition reaction is a key mechanism for many fluorescent probes designed to detect biological thiols. researchgate.net

    Polymer Science: α,β-Unsaturated ketones can serve as monomers in polymerization reactions. wikipedia.orgacs.org Future research could investigate the polymerization of this compound to create novel polymers. The long aliphatic side chain would be expected to impart significant hydrophobicity and potentially unique thermal or mechanical properties to the resulting material. Optically active polymers with helical structures have been synthesized from certain α,β-unsaturated ketones, suggesting a potential for creating chiral materials. researchgate.net

    Application Area Proposed Use Underlying Principle Potential Impact
    Chemical Biology Covalent warhead for activity-based probes.Michael addition reactivity with nucleophilic residues (e.g., cysteine). wikipedia.orgscience.govIdentification of new drug targets in lipid-related pathways.
    Material Science Monomer for novel polymers.Polymerization of the activated C=C double bond. acs.orgCreation of specialty polymers with high hydrophobicity and unique physical properties.
    Pharmaceuticals Scaffold for covalent inhibitors.Irreversible binding to enzyme active sites via Michael reaction. researchgate.netwikipedia.orgDevelopment of potent and selective drugs for various diseases.

    Environmental Impact Mitigation and Sustainable Production Strategies

    Understanding and mitigating the environmental impact of any new chemical is crucial. For this compound, research should focus on its environmental fate and the development of sustainable production processes.

    Key areas for investigation:

    Atmospheric Fate: α,β-Unsaturated ketones are known to be reactive in the atmosphere, primarily through reactions with OH radicals, which determines their atmospheric lifetime. copernicus.orgcopernicus.org Studies on this compound would be necessary to model its persistence and potential to contribute to the formation of secondary organic aerosols. researchgate.net

    Biodegradation Pathways: The long aliphatic chain suggests that biodegradation will be a key process for its removal from soil and water. Research on long-chain alkanes and ketones indicates that microbial degradation often initiates at the terminal or sub-terminal positions, involving alkane hydroxylases and subsequent oxidation to ketones and fatty acids. nih.govmdpi.comnih.gov Future studies should investigate the specific microbial pathways capable of breaking down this compound, identifying the enzymes involved and any persistent metabolites.

    Sustainable Production Strategies: Moving beyond traditional synthesis, future research should explore bio-based production routes. A promising strategy is the "Bio-Catalytic conversion" approach, where microorganisms are engineered to produce carboxylic acid precursors from renewable feedstocks like glucose. nih.gov These bio-derived acids can then be converted into ketones via catalytic ketonization, offering a sustainable alternative to petroleum-based manufacturing. nih.govpjoes.com

    Computational Chemistry and Predictive Modeling for this compound

    Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, saving time and resources.

    Future computational studies could focus on:

    Reactivity Prediction: The reactivity of α,β-unsaturated carbonyl compounds is governed by the electrophilicity of the β-carbon and the carbonyl carbon. rsc.orgwikipedia.org Quantum chemical calculations can determine local reactivity descriptors, such as Fukui functions and local softness, to predict the most probable sites for nucleophilic attack (i.e., 1,4-conjugate addition vs. 1,2-direct addition) and estimate reaction barriers. rsc.org

    Mechanism Simulation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for its synthesis and degradation, providing insights that can help optimize reaction conditions and understand its environmental fate.

    Structure-Activity Relationship (SAR) Modeling: By comparing the computed properties of this compound with a database of known α,β-unsaturated compounds, it may be possible to predict its potential toxicity. Such models are used to form categories of chemicals for read-across risk assessment, which is particularly useful when experimental data is scarce. acs.org

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.